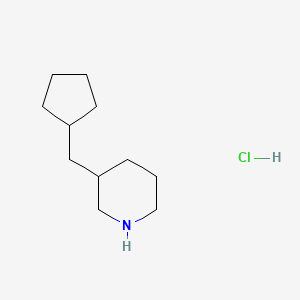

3-(Cyclopentylmethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(cyclopentylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)8-11-6-3-7-12-9-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVCIKDQAWCCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Cyclopentylmethyl)piperidine hydrochloride CAS 1864056-85-8 properties

Strategic Scaffold Profile for Medicinal Chemistry & Drug Discovery

Executive Summary

3-(Cyclopentylmethyl)piperidine hydrochloride (CAS 1864056-85-8) is a specialized saturated heterocyclic building block used in the synthesis of pharmaceutical candidates.[1][2] Unlike flat, aromatic scaffolds, this compound offers a high fraction of sp3-hybridized carbons (

This guide details the compound's physicochemical profile, synthetic pathways, and strategic application in Structure-Activity Relationship (SAR) studies, specifically as a bioisostere for 3-benzylpiperidine moieties.[1]

Chemical Identity & Physicochemical Profile

The introduction of a cyclopentyl group via a methylene linker at the 3-position of the piperidine ring creates a distinct hydrophobic vector.[1] The hydrochloride salt form ensures stability and water solubility for handling.[1]

Identification Data

| Parameter | Detail |

| CAS Number | 1864056-85-8 |

| IUPAC Name | 3-(Cyclopentylmethyl)piperidine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 203.75 g/mol (Salt); 167.29 g/mol (Free Base) |

| SMILES | C1(CC2CCCC2)CNCCC1.Cl |

| Appearance | White to off-white crystalline solid |

Predicted Physicochemical Properties (Free Base)

Note: Values are calculated based on structural consensus for 3-alkylpiperidines.

| Property | Value | Medicinal Chemistry Implication |

| cLogP | ~3.2 - 3.5 | High lipophilicity; suitable for CNS penetration or hydrophobic pocket occupancy.[1] |

| pKa (Basic N) | ~10.8 | Highly basic; exists predominantly as a cation at physiological pH (7.4).[1] |

| TPSA | 12.03 Ų | Low polar surface area, favoring membrane permeability.[1] |

| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding.[1] |

| Stereochemistry | Racemic (typically) | Contains one chiral center at C3.[1] Enantiomeric resolution may be required for clinical candidates.[1] |

Synthetic Pathways & Manufacturing

The synthesis of 3-substituted piperidines often challenges regioselectivity.[1] The most robust industrial route involves the construction of the pyridine precursor followed by catalytic hydrogenation.[1]

Primary Synthetic Route: Pyridine Reduction

This pathway avoids the regioselectivity issues of direct piperidine alkylation.[1]

-

Precursor Formation: 3-(Chloromethyl)pyridine is reacted with cyclopentylmagnesium bromide (Grignard) or via a Wittig reaction with cyclopentanone followed by alkene reduction.[1]

-

Hydrogenation: The resulting 3-(cyclopentylmethyl)pyridine is hydrogenated.[1]

-

Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane.[1]

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward synthesis flow.

Figure 1: Validated synthetic route via pyridine reduction to ensure regiochemical purity.

Medicinal Chemistry Applications

This scaffold is highly valued for its ability to probe hydrophobic pockets in target proteins (GPCRs, Ion Channels) while improving metabolic stability compared to aromatic analogs.[1]

Bioisosteric Replacement Strategy

Researchers often use this scaffold to replace a 3-benzylpiperidine moiety.[1]

-

Metabolic Stability: The cyclopentyl ring lacks the

-electron system of a phenyl ring, making it resistant to oxidative metabolism (e.g., hydroxylation) by CYP450 enzymes that target electron-rich aromatics.[1] -

Solubility: The saturation increases the

fraction, which generally correlates with improved solubility and "drug-likeness" in clinical development pipelines.[1]

Structural Logic: The "Wiggle" Effect

The methylene linker (

-

Induced Fit: Allowing the bulky cyclopentyl group to orient itself into deep lipophilic sub-pockets.[1]

-

Steric Clashes: Avoiding rigid steric clashes that might occur with directly fused ring systems.[1]

Decision Logic for Scaffold Selection

Use the following logic tree to determine if this scaffold fits your lead optimization program.

Figure 2: SAR Decision Tree for transitioning from aromatic to saturated scaffolds.

Experimental Protocols

Handling and Storage[7]

-

Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic.[1] Store under inert gas (Nitrogen/Argon) in a desiccator.

-

Stability: Stable at room temperature for >2 years if kept dry.[1] Avoid strong oxidizing agents.[1][3]

Standard Characterization (QC)

To validate the identity of CAS 1864056-85-8 in the lab, use the following expected spectral signatures:

-

1H NMR (DMSO-d6, 400 MHz):

-

Mass Spectrometry (LC-MS):

-

ESI+: Expect

peak at m/z 168.2.

-

Free Base Liberation Protocol

For reactions requiring the nucleophilic free amine (e.g., amide coupling, reductive amination):

-

Dissolve the HCl salt in DCM or EtOAc.[1]

-

Wash with saturated aqueous

or -

Dry organic layer over

, filter, and concentrate.[1] -

Caution: The free base may be volatile; avoid high-vacuum drying for extended periods.[1]

Safety & Toxicology

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Precautionary Statements:

-

Toxicology: Specific toxicology data for this CAS is limited.[1][6] Treat as a generic piperidine derivative (potential for irritation and CNS effects at high doses).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives.[1] Retrieved from [Link]

-

Laval, S., et al. (2014). General procedure for the reduction of pyridine and nitrile derivatives.[1] Tetrahedron, 70(4), 975-983.[1][7][8] (Methodology basis for pyridine reduction).

-

Blair, J. A., et al. (2019). Structure-property relationships in protonated amines: The influence of Fsp3 on solubility.[1] Journal of Medicinal Chemistry.[1] (Theoretical basis for scaffold selection).

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. 1864056-85-8|3-(Cyclopentylmethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. webapps.crceurope.com [webapps.crceurope.com]

- 4. tme.eu [tme.eu]

- 5. buyat.ppg.com [buyat.ppg.com]

- 6. americanelements.com [americanelements.com]

- 7. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]

Next-Generation Piperidine Scaffolds in Neuropharmacology: From Multi-Target Design to BBB Optimization

Executive Summary

The piperidine heterocycle remains a "privileged scaffold" in neuropharmacology, forming the core of blockbuster drugs like Donepezil (Alzheimer’s) and Methylphenidate (ADHD). However, the single-target paradigm is failing to address complex neurodegenerative pathologies. This technical guide outlines the transition toward Multi-Target Directed Ligands (MTDLs) derived from novel piperidine architectures. We analyze the structural requirements for dual AChE/MAO-B inhibition, detail robust synthetic pathways including Rhodium-catalyzed transamination, and provide validated protocols for enzymatic screening and Blood-Brain Barrier (BBB) optimization.

Part 1: The Pharmacophore & Structural Logic

Beyond the "Chair": Conformational Pharmacophores

The piperidine ring's ability to adopt a low-energy chair conformation allows substituents at the C4 position to occupy specific hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and enzymatic active sites.

-

The Nitrogen Pivot: The basic nitrogen (pKa ~9-10) is protonated at physiological pH. In Acetylcholinesterase (AChE) inhibitors, this cation forms a critical

-cation interaction with the aromatic residues (e.g., Trp86) of the catalytic anionic site (CAS). -

Linker Rigidification: Recent SAR studies indicate that rigidifying the linker between the piperidine nitrogen and the aromatic tail (e.g., using an alkyne or isoindolone moiety) significantly improves selectivity by restricting rotatable bonds, reducing the entropic penalty upon binding [1].

Multi-Target Directed Ligand (MTDL) Design

Modern design couples the piperidine core (AChE binding) with a secondary pharmacophore.

-

Strategy: N-Benzyl Piperidine + Propargylamine

Dual AChE & MAO-B Inhibition . -

Mechanism: The N-benzyl piperidine occupies the AChE active site, while the propargylamine moiety covalently binds the flavin cofactor of Monoamine Oxidase B (MAO-B), conferring neuroprotection.

Visualization: Piperidine SAR Logic

Figure 1: Structural Activity Relationship (SAR) logic for converting a basic piperidine scaffold into a Multi-Target Directed Ligand (MTDL).

Part 2: Synthetic Strategies

Protocol A: Borane-Pyridine Reductive Amination (Green Chemistry)

Traditional reductive amination using Sodium Cyanoborohydride (

Step-by-Step Protocol:

-

Reagents: 4-substituted piperidine (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Borane-Pyridine complex (1.0 equiv), Ethanol or Dichloromethane (Solvent).

-

Procedure:

-

Dissolve aldehyde and piperidine in solvent (0.1 M concentration).

-

Add BAP complex dropwise at room temperature.

-

Critical Control: Monitor by TLC.[1] If reaction stalls, add 10% acetic acid to activate the imine intermediate.

-

Stir for 2–6 hours.

-

-

Workup: Quench with water. Extract with EtOAc.[1] The pyridine byproduct is easily removed via acidic wash (1N HCl) followed by basification of the aqueous layer to recover the product.

Protocol B: Rhodium-Catalyzed Reductive Transamination (Novel)

For accessing N-aryl piperidines directly from pyridinium salts (avoiding pre-formed piperidines), this method utilizes transfer hydrogenation [3].

Step-by-Step Protocol:

-

Reagents: N-substituted Pyridinium salt, Aryl amine,

(catalyst), HCOONa (hydrogen source). -

Conditions: Water/Methanol (1:1), 80°C, 24h.

-

Mechanism: In situ reduction of pyridinium to dihydropyridine

hydrolysis to glutaraldehyde equivalent

Visualization: Synthetic Workflow

Figure 2: Comparison of classical reductive amination and novel Rhodium-catalyzed transamination routes.

Part 3: Biological Validation (The Ellman Assay)

The Ellman assay is the gold standard for quantifying AChE inhibition. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form a yellow anion (TNB) [4].[2]

Reagent Preparation

-

Buffer A: 0.1 M Sodium Phosphate, pH 8.[3][4]0. (Strict pH control is vital; AChE activity drops below pH 7.0).

-

DTNB Stock: 10 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in Buffer A.

-

Substrate: 75 mM Acetylthiocholine Iodide (ATCh) in water.

-

Enzyme: Electric eel AChE (500 U/mL stock), diluted to 0.1 U/mL for assay.

Microplate Protocol

-

Blanking: Add 150

L Buffer A to all wells. -

Inhibitor: Add 20

L of test compound (dissolved in DMSO, final DMSO < 1%).-

Control: Use Donepezil (IC50 ~6 nM) as positive control.

-

-

Enzyme: Add 20

L AChE solution. Incubate at 25°C for 10 mins (Pre-incubation allows inhibitor binding). -

Reaction Start: Add 10

L DTNB + 10 -

Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

-

Calculation: Calculate the slope (

). % Inhibition =

Visualization: Ellman Reaction Logic

Figure 3: Chemical pathway of the Ellman Assay. The inhibitor blocks the first step, preventing the formation of the chromophore.

Part 4: ADME Optimization (BBB Permeability)

For a piperidine derivative to be effective in neurology, it must cross the Blood-Brain Barrier (BBB).[5]

Key Metrics & Optimization

| Parameter | Target Range | Optimization Strategy |

| LogP (Lipophilicity) | 2.0 – 4.0 | Add halogens (F, Cl) to the benzyl ring; avoid polar H-bond donors. |

| pKa (Basicity) | 7.5 – 9.0 | The piperidine N is highly basic. Add electron-withdrawing groups (EWGs) nearby or use bioisosteres (e.g., morpholine) to lower pKa, increasing the non-ionized fraction capable of passive diffusion [5]. |

| CNS MPO Score | > 4.0 | Multi-parameter optimization score (LogP, LogD, MW, TPSA, HBD, pKa). |

| P-gp Efflux | Ratio < 2.0 | Rigidify the scaffold. Flexible alkyl chains often trigger P-glycoprotein efflux. |

PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the high-throughput standard.

-

Membrane: Porcine brain lipid extract dissolved in dodecane.

-

Protocol:

-

Donor plate: Compound in PBS (pH 7.4).

-

Acceptor plate: PBS only.

-

Sandwich plates with lipid-coated filter in between.

-

Incubate 18h. Measure UV concentration in acceptor well.

-

Validation: Use Propranolol (High perm) and Theophylline (Low perm) as markers.

-

References

-

Sugimoto, H., et al. (2000). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link

-

Moormann, A. E. (1993). "Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine." Synthetic Communications. Link

-

Li, H., et al. (2024). "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines." Journal of Medicinal Chemistry. Link

-

Ellman, G. L., et al. (1961).[2] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

-

Ha, T., et al. (2020). "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold." Journal of Medicinal Chemistry. Link

Sources

Isomeric Efficacy: A Comparative Technical Guide to 3- vs. 4-Substituted Cyclopentylmethyl Piperidines

Executive Summary

The N-cyclopentylmethyl piperidine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in GPCR antagonists (CCR5, MOR) and ion channel blockers (T-type Ca²⁺). While the hydrophobic cyclopentyl tail provides high-affinity anchoring in lipophilic pockets, the substitution pattern on the piperidine ring—specifically the choice between the 3- and 4-position—acts as a "molecular toggle."

This guide analyzes the structural, synthetic, and pharmacological divergences between these two isomers. Evidence suggests that while 4-substituted analogs offer linear vectors ideal for deep-pocket penetration, 3-substituted analogs provide superior control over conformational entropy and selectivity profiles, particularly in mitigating hERG liability.

Structural & Conformational Analysis

The primary distinction between 3- and 4-substitution is not merely positional; it is vectorial and stereochemical.

Vectorial Orientation

-

4-Substituted (Linear): The C4 position lies on the symmetry plane of the piperidine chair. Substituents here typically adopt an equatorial orientation to minimize A-values (steric strain). The angle between the N-lone pair and the C4-substituent vector is roughly 180° (anti-periplanar), creating a linear, "dumbbell-like" topology.

-

3-Substituted (Angular): The C3 position introduces a "kink." The vector projects at approximately 60° (gauche) or 120° relative to the nitrogen, depending on the axial/equatorial preference. This creates a "banana-shaped" or bent topology, essential for receptors requiring a non-linear binding mode.

The Chirality Factor

-

4-Substituted: Generally achiral (unless the substituent itself is chiral). This simplifies synthesis and purification but limits the ability to probe specific stereochemical pockets.

-

3-Substituted: Inherently chiral. This increases synthetic complexity (requiring enantioseparation) but offers a massive advantage: Kinetic Resolution of Biological Activity . Often, one enantiomer binds the target (eutomer) while the other is inert or responsible for off-target toxicity (distomer).

Visualization of Vectorial Differences

Figure 1: Vectorial mapping of piperidine substitutions. 4-substituents favor linear penetration, while 3-substituents enable angular surface interactions.

Synthetic Methodologies

The synthesis of these analogs relies heavily on Reductive Amination , but the starting materials and purification burdens differ significantly.

Comparative Synthetic Pathways

| Feature | 4-Substituted Pathway | 3-Substituted Pathway |

| Precursor | Isonipecotic acid derivatives (Achiral) | Nipecotic acid derivatives (Chiral) |

| Key Reagent | Cyclopentanecarbaldehyde + STAB | Cyclopentanecarbaldehyde + STAB |

| Complexity | Low (Single isomer product) | High (Enantiomers + Diastereomers) |

| Purification | Standard Flash Chromatography | Chiral HPLC or SFC required |

| Scale-up | High throughput friendly | Requires asymmetric synthesis for kg scale |

Standard Operating Procedure (SOP): Reductive Amination

Note: This protocol applies to both isomers, varying only in the piperidine starting material.

Reagents:

-

Substituted Piperidine (1.0 eq)

-

Cyclopentanecarbaldehyde (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, pH 5-6)

-

DCM or DCE (Solvent)

Protocol:

-

Imine Formation: Dissolve the piperidine derivative in DCE (0.1 M). Add Cyclopentanecarbaldehyde. If the amine is a salt (e.g., HCl), add TEA (1.0 eq). Stir for 30 min at RT.

-

Activation: Add catalytic Acetic Acid. Stir for 15 min.

-

Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes. Warm to RT and stir for 12–16 hours.

-

Quench: Quench with sat. NaHCO₃ (aq).

-

Extraction: Extract with DCM (3x). Wash organics with Brine. Dry over Na₂SO₄.

-

Purification:

-

4-Sub: Silica gel chromatography (MeOH/DCM).

-

3-Sub: Isolate racemate via Silica, then resolve via Chiral SFC (e.g., Chiralpak AD-H column).

-

Pharmacological Implications (SAR)

The shift from 4- to 3-substitution is often a strategic move to optimize Selectivity over Potency .

Case Study: T-Type Calcium Channel Blockers

Research into T-type calcium channel antagonists (e.g., Z944 analogs) highlights the critical nature of this switch.

-

The 4-Substituted Problem: Early 1,4-substituted piperidines showed high potency but poor selectivity against hERG channels and L-type calcium channels.[1][2] The linear geometry allowed the molecule to fit into the hERG pore.

-

The 3-Substituted Solution: shifting to a 3-fluoropiperidine scaffold introduced a conformational bias (axial fluorine preference). This "kink" disrupted the pharmacophore required for hERG binding without destroying T-type channel affinity.

-

Result: >30-fold improvement in selectivity ratios [1].

-

Case Study: CCR5 Antagonists

In the development of Maraviroc and Vicriviroc analogs:

-

4-Substitution: Essential for the "deep pocket" binding in the transmembrane domain of CCR5. The bulky group (e.g., phenyl) at C4 interacts with aromatic clusters (Trp/Tyr) deep in the receptor.

-

3-Substitution: Attempts to move this bulk to the 3-position often resulted in a loss of potency because the vector could no longer reach the deep hydrophobic cleft. However, small 3-substituents (Methyl) on a 4-substituted core are used to fine-tune metabolic stability (blocking P450 oxidation sites) [2].

Decision Logic for Medicinal Chemists

Figure 2: SAR Decision Tree. Choosing between 3- and 4-isomers is driven by specific liability optimization.

ADME & Safety Profiles

hERG Liability

The N-cyclopentylmethyl group is lipophilic. When combined with a linear 4-substituted piperidine, the resulting pharmacophore often mimics the elongated shape preferred by the hERG potassium channel pore.

-

Mitigation: 3-substitution breaks this linearity. The resulting "bent" conformation reduces the probability of hERG trapping, a critical safety parameter in cardiac safety [3].

Metabolic Stability

Piperidine rings are prone to oxidative metabolism (hydroxylation) at the C-alpha positions (C2/C6) or C-beta positions (C3/C5).

-

3-Substitution: Sterically hinders metabolism at the C3 position.

-

4-Substitution: Leaves C3/C5 exposed. Often requires "blocking groups" (e.g., fluorine) to prevent rapid clearance.

References

-

Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels. Source: PubMed / J Med Chem. Context:[3] Describes the shift from 1,4-piperidine to 3-fluoropiperidine to improve selectivity over hERG. URL:[Link] (Note: Link directs to related T-type SAR studies).

-

Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Source: Bioorg Med Chem Lett.[4] Context: Establishes the necessity of 4-substitution for potency in CCR5 antagonists. URL:[Link]

-

Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Source: J Med Chem. Context: Demonstrates how substituting the 3-position (conformational restriction) reduces hERG blockage compared to linear analogs. URL:[Link]

Sources

- 1. Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Efficient Liberation of Free Base 3-(Cyclopentylmethyl)piperidine from its Hydrochloride Salt

An Application Note for Drug Development Professionals

Abstract

Amine hydrochloride salts offer superior stability, crystallinity, and solubility for storage and handling, making them the preferred form for many pharmaceutical intermediates. However, the free base form is often essential for subsequent synthetic modifications, specific analytical characterizations, and formulation in non-aqueous systems. This application note provides a detailed, robust, and validated protocol for the preparation of free base 3-(Cyclopentylmethyl)piperidine from its corresponding hydrochloride salt. The described methodology utilizes a classic acid-base liquid-liquid extraction technique, optimized for high yield and purity. This guide includes a discussion of the underlying chemical principles, comprehensive safety protocols, step-by-step experimental procedures, characterization methods, and a troubleshooting guide to ensure reliable and reproducible results for researchers in drug discovery and chemical development.

Introduction and Principle

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] 3-(Cyclopentylmethyl)piperidine hydrochloride is a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[2][3] The conversion of its stable hydrochloride salt to the reactive free base is a fundamental and frequently required transformation.

The principle of this protocol is based on a chemically-active extraction.[4] The piperidinium hydrochloride is an ionic salt, readily soluble in aqueous media. By introducing a base stronger than the piperidine derivative (pKa of piperidinium ion is ~11.2), the protonated amine is neutralized. This deprotonation liberates the free base, 3-(Cyclopentylmethyl)piperidine, which is a neutral organic molecule with significantly reduced water solubility and high solubility in non-polar organic solvents.[5] This dramatic shift in solubility allows for its efficient extraction from the aqueous phase into an immiscible organic solvent, leaving inorganic salts behind.

The overall reaction is as follows: C₅H₁₀N(CH₂C₅H₉)·HCl + NaOH → C₅H₁₀N(CH₂C₅H₉) + NaCl + H₂O

Critical Safety Protocols

Handling piperidine derivatives and strong bases requires strict adherence to safety procedures. All operations must be performed within a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles with side shields or a face shield, and chemically resistant gloves (e.g., nitrile) at all times.[7]

-

Reagent Hazards:

-

Piperidine Derivatives: Can be toxic, corrosive, and flammable. Avoid inhalation of vapors and direct contact with skin and eyes.[6][8][9] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes.[8]

-

Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Organic Solvents (e.g., Diethyl Ether, Dichloromethane): Are volatile and often flammable. Ensure there are no sources of ignition nearby.[6][10] Ground all equipment to prevent static discharge.[9]

-

-

Emergency Procedures: Keep a spill kit rated for corrosives and flammable solvents readily accessible. Ensure access to an emergency shower and eyewash station. In case of a large spill, evacuate the area and alert safety personnel.

Materials and Equipment

Reagents

-

3-(Cyclopentylmethyl)piperidine hydrochloride (CAS: 1864056-85-8)

-

Sodium hydroxide (NaOH), pellets

-

Diethyl ether (Et₂O), ACS grade or higher

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride (NaCl) solution (Brine)

-

Deionized (DI) water

-

pH indicator strips (range 9-14)

Equipment

-

Magnetic stirrer and stir bars

-

Separatory funnel (250 mL or appropriate size) with stopper

-

Erlenmeyer flasks and beakers

-

Ice bath

-

Rotary evaporator with vacuum source and cold trap

-

Glass funnel and filter paper

-

Standard laboratory glassware (graduated cylinders, pipettes)

Detailed Experimental Protocol

This protocol is designed for the conversion of 5.0 g of the starting material. Quantities can be scaled proportionally.

Step 1: Dissolution of the Hydrochloride Salt 1.1. Weigh 5.0 g of 3-(Cyclopentylmethyl)piperidine hydrochloride and transfer it to a 150 mL Erlenmeyer flask. 1.2. Add 50 mL of DI water to the flask. 1.3. Place a magnetic stir bar in the flask and stir at room temperature until the solid is completely dissolved.

Step 2: Basification to Liberate the Free Amine 2.1. Prepare a 2 M NaOH solution by carefully dissolving 4.0 g of NaOH pellets in 50 mL of DI water in a separate beaker (Note: this is an exothermic process). Allow the solution to cool to room temperature. 2.2. Place the flask containing the dissolved hydrochloride salt into an ice bath and allow it to cool for 10-15 minutes. 2.3. While stirring, slowly add the 2 M NaOH solution dropwise to the cooled hydrochloride solution. 2.4. Monitor the pH of the solution periodically by touching a clean glass rod to the mixture and then to a pH strip. Continue adding NaOH until the pH is ≥ 13. A cloudy suspension may form as the free base precipitates.

Step 3: Liquid-Liquid Extraction 3.1. Transfer the entire biphasic mixture to a 250 mL separatory funnel. 3.2. Add 50 mL of diethyl ether to the separatory funnel. 3.3. Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake vigorously for 30-60 seconds. Crucially, vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release pressure built up from the solvent vapor. 3.4. Place the funnel back on a ring stand and allow the layers to fully separate. The top layer is the organic (ether) phase containing the product, and the bottom is the aqueous phase. 3.5. Carefully drain the lower aqueous layer into a clean beaker. 3.6. Pour the upper organic layer out through the top opening of the funnel into a clean 250 mL Erlenmeyer flask. 3.7. Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 25 mL portions of fresh diethyl ether to maximize recovery. Combine all organic extracts into the same Erlenmeyer flask.

Step 4: Washing and Drying 4.1. Wash the combined organic extracts by adding 30 mL of brine to the flask, swirling gently, and then returning the mixture to the separatory funnel. Shake, allow the layers to separate, and discard the lower aqueous brine layer. The brine wash helps remove residual water and inorganic salts.[10] 4.2. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. 4.3. Add approximately 5 g of anhydrous magnesium sulfate (MgSO₄) to the organic solution. Swirl the flask. If the MgSO₄ clumps together, add more until some remains free-flowing, indicating all water has been absorbed. 4.4. Allow the mixture to stand for 15-20 minutes.

Step 5: Isolation of the Final Product 5.1. Filter the dried solution through a fluted filter paper or a cotton plug in a glass funnel to remove the drying agent, collecting the clear filtrate in a pre-weighed round-bottom flask. 5.2. Rinse the flask and the drying agent with a small amount (5-10 mL) of fresh diethyl ether and add this to the round-bottom flask to ensure complete transfer. 5.3. Remove the diethyl ether using a rotary evaporator. Use a water bath temperature of 30-35 °C. 5.4. Once all the solvent has been removed, a clear, colorless to pale yellow oil—the free base 3-(Cyclopentylmethyl)piperidine—should remain. Continue under vacuum for an additional 10-15 minutes to remove any trace solvent. 5.5. Weigh the flask to determine the final mass of the product and calculate the percentage yield.

Data Summary and Visualization

Quantitative Data

| Parameter | Value |

| Starting Material | |

| Name | 3-(Cyclopentylmethyl)piperidine hydrochloride |

| CAS Number | 1864056-85-8 |

| Molecular Weight | 203.74 g/mol |

| Amount Used | 5.00 g |

| Moles | 0.0245 mol |

| Product | |

| Name | 3-(Cyclopentylmethyl)piperidine (Free Base) |

| Molecular Weight | 167.29 g/mol |

| Theoretical Yield | 4.10 g |

| Appearance | Colorless to pale yellow oil |

| Calculated Yield | (To be filled in by the researcher) |

Experimental Workflow Diagram

Caption: Workflow for free base preparation.

Characterization and Quality Control

Confirmation of successful conversion and assessment of purity are critical.

-

¹H and ¹³C NMR Spectroscopy: The most definitive method to confirm the structure. The spectra should be consistent with the structure of 3-(Cyclopentylmethyl)piperidine and show the absence of starting material and solvent impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique to confirm the molecular weight of the volatile free base and assess its purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum should show the disappearance of the broad N-H⁺ stretch characteristic of the hydrochloride salt and the appearance of characteristic C-H and N-H (for secondary amine) stretches of the free base.

-

Titration: The purity of the free base can be quantified by titration with a standardized acid solution.[11]

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Persistent Emulsion during Extraction | - Insufficient pH difference.- Agitation was too vigorous. | - Add a small amount of brine to "break" the emulsion.- Check and ensure the aqueous phase is strongly basic (pH > 13).- Allow the funnel to stand undisturbed for a longer period.- If persistent, filter the entire mixture through a pad of Celite. |

| Low Product Yield | - Incomplete basification.- Insufficient extractions.- Product loss during transfers. | - Re-check the pH of the aqueous layer after the first extraction; add more base if needed.- Perform one or two additional extractions with the organic solvent.- Ensure careful transfers between glassware. Rinse flasks with fresh solvent. |

| Product is Wet (Cloudy Appearance) | - Insufficient drying agent.- Inadequate contact time with the drying agent. | - Add more anhydrous MgSO₄ until it no longer clumps.- Allow the solution to stand over the drying agent for a longer period (30+ minutes) with occasional swirling. |

| Final Product Contains Inorganic Salts | - Brine wash was omitted.- Aqueous phase was accidentally carried over. | - Re-dissolve the product in ether, wash again with DI water and then brine, re-dry, and re-evaporate.- Be more careful when separating the layers, leaving a tiny amount of the organic layer behind if necessary to ensure a clean cut. |

References

- Piperidine - SAFETY DATA SHEET. (2024). Ing. Petr Švec - PENTA s.r.o.

- Piperidine - SAFETY DATA SHEET. (2023). Thermo Fisher Scientific.

- Safety Data Sheet: Piperidine. (2025). Carl ROTH.

- Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine?

- Chemically-active extraction. University of York, Chemistry Teaching Labs.

- SAFETY DATA SHEET - Piperidine. (2023). Fisher Scientific.

- PIPERIDINE HYDROCHLORIDE - Safety D

- Acid-Base Extraction. (2022). Chemistry LibreTexts.

- Experiment 5 — Acid-Base Chemistry and Extraction. Swarthmore College.

- Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier Software & Technology.

- 3-(Cyclopentylmethyl)piperidine hydrochloride. BLD Pharm.

- Method of testing content of free amine in nuclear matrix protein (NMP).

- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine hydrochloride. CymitQuimica.

- Piperidine hydrochloride Chemical Properties,Uses,Production. (2025). ChemicalBook.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 4. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]

- 5. vernier.com [vernier.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. carlroth.com [carlroth.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. amherst.edu [amherst.edu]

- 11. CN103134796A - Method of testing content of free amine in nuclear matrix protein (NMP) - Google Patents [patents.google.com]

Application Note: Optimized N-Alkylation Protocols for 3-(Cyclopentylmethyl)piperidine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Target Molecule: 3-(Cyclopentylmethyl)piperidine

CAS: (Generic/Scaffold Reference)

Functional Class: Sterically hindered secondary amine (

The N-alkylation of 3-(Cyclopentylmethyl)piperidine is a critical transformation in the synthesis of opioid receptor modulators and various G-protein coupled receptor (GPCR) ligands. Unlike simple piperidine, the bulky cyclopentylmethyl group at the C3 position introduces significant steric strain and conformational bias.

This steric bulk has two immediate consequences for experimental design:

-

Reduced Nucleophilicity: The lone pair on the nitrogen is less accessible, often requiring higher reaction temperatures or more polar solvents compared to unsubstituted piperidine.

-

Conformational Locking: The substituent prefers the equatorial position, which dictates the trajectory of incoming electrophiles.

This guide details two validated pathways to synthesize N-alkylated derivatives: Direct Nucleophilic Substitution (

Decision Matrix: Selecting the Right Method

Before beginning, select the protocol based on your available reagents and the stability of your target R-group.

Figure 1: Decision matrix for selecting the optimal N-functionalization pathway.

Method A: Direct Nucleophilic Substitution ( )

This method is preferred when the alkylating agent is a reactive primary alkyl halide (e.g., Benzyl bromide, Methyl iodide, Ethyl bromide).

Mechanistic Insight

The reaction proceeds via a classic

-

Critical Risk: Over-alkylation to the Quaternary Ammonium Salt.

-

Mitigation: The C3-cyclopentylmethyl group provides a "steric shield" that naturally reduces the rate of the second alkylation, but strict stoichiometry (1.0 : 1.1 amine:halide) is still required.

Optimized Conditions Table

| Parameter | Standard Condition | High-Rate Condition | Notes |

| Solvent | Acetonitrile (MeCN) | DMF or NMP | MeCN is easier to remove; DMF boosts rate for sluggish chlorides. |

| Base | DIPEA (2.0 equiv) | ||

| Catalyst | None | KI (0.1 equiv) | Add Potassium Iodide (Finkelstein) if using Alkyl Chlorides . |

| Temp | 60°C | 80°C - 100°C | Monitor closely at >80°C to avoid elimination of R-X. |

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Cyclopentylmethyl)piperidine (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

-

Base Addition: Add

(3.0 equiv). The mixture will be a suspension. -

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise over 10 minutes.

-

Expert Tip: If R-X is a liquid, add neat. If solid, dissolve in minimal MeCN.

-

-

Reaction: Heat to 60°C under an inert atmosphere (

or Ar). Stir vigorously to ensure the solid base interacts with the liquid phase. -

Monitoring: Check TLC or LC-MS at 2 hours.

-

Endpoint: Disappearance of the secondary amine (m/z = M+H).

-

Observation: The product (tertiary amine) will be less polar than the starting material.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the solid inorganic salts (

/KX). Rinse the pad with EtOAc. -

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

-

Method B: Reductive Amination (Preferred for Selectivity)

This method is preferred for introducing bulky groups or when the alkyl halide is prone to elimination (E2 side reactions). It utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the iminium ion without reducing the aldehyde/ketone.

Reaction Workflow[1][7][9][11][12][13][14][15]

Figure 2: Mechanistic flow of the Reductive Amination using STAB.

Protocol (The "Abdel-Magid" Conditions)

-

Mixing: In a vial, combine 3-(Cyclopentylmethyl)piperidine (1.0 equiv) and the Aldehyde/Ketone (1.1 - 1.2 equiv) in 1,2-Dichloroethane (DCE) or DCM (0.2 M).

-

Note: If using a ketone, add Acetic Acid (1.0 equiv) to catalyze iminium formation. For aldehydes, this is often unnecessary but harmless.

-

-

Stirring: Stir for 15–30 minutes at Room Temperature (25°C) to allow equilibrium formation of the iminium species.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.

-

Safety: Mild gas evolution may occur.[1]

-

-

Incubation: Stir at Room Temperature for 2–16 hours.

-

Why STAB? Unlike

, STAB will not reduce the aldehyde/ketone starting material effectively, preventing the formation of alcohol side products.

-

-

Quench: Add saturated aqueous

solution. Stir for 15 minutes to quench excess borohydride. -

Extraction: Extract with DCM (x3). Wash combined organics with Brine. Dry over

.

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Steric hindrance of C3-Cyclopentyl group. | Switch solvent to DMF and increase temp to 80°C. Add KI catalyst. |

| Quaternary Salt Formation | Excess Alkyl Halide or too fast addition. | Use Method B (Reductive Amination) which inherently stops at the tertiary amine. |

| Emulsion during Workup | Amphiphilic nature of the product. | Do not shake vigorously. Use a DCM/MeOH (9:1) mixture for extraction instead of pure EtOAc. |

| Starting Material Persists (Method B) | Poor iminium formation (common with ketones). | Add molecular sieves (4Å) to the reaction to remove water, driving the equilibrium to the imine. |

References

-

Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3] (Foundational text for reductive amination logic).

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Piperidine Alkylation Protocols."

-

Organic Chemistry Portal. "Reductive Amination: Practical Protocols."

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Note & Protocol: Standard Operating Procedure for Handling Hygroscopic Piperidine Salts

Introduction: The Challenge of Hygroscopic Piperidine Salts

Piperidine and its salt derivatives are crucial building blocks in pharmaceutical and chemical synthesis.[1] While forming a salt can enhance the stability of piperidine, many of these salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3] This characteristic can significantly compromise experimental integrity by causing inaccurate measurements, altering physical properties, and degrading the material.[4][5]

Uncontrolled moisture absorption can lead to several issues:

-

Inaccurate Weighing: The added mass of water leads to errors in stoichiometry.

-

Physical Changes: The material can become difficult to handle due to caking or deliquescence (dissolving in absorbed water).

-

Chemical Instability: The presence of water can initiate hydrolysis or other degradation pathways.[4][6]

This guide provides a detailed standard operating procedure (SOP) for handling hygroscopic piperidine salts, explaining the reasoning behind each step to ensure researchers can maintain sample integrity and achieve reproducible results.

Understanding Hygroscopicity in Piperidine Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This occurs when the water vapor pressure at the surface of the solid is lower than that of the ambient air. For piperidine salts, the ionic nature and the potential for hydrogen bonding with water molecules contribute to this behavior.[7] The consequences of moisture uptake can significantly impact various stages of research and manufacturing, from powder milling to tablet compression.[5]

Core Protocol: From Storage to Solution

A systematic approach to handling hygroscopic piperidine salts is essential. This protocol covers the key stages from storage to dissolution.

Storage and Environmental Control

Proper storage is the first line of defense against moisture. The primary goal is to keep the material in an environment with a relative humidity below its critical relative humidity (the point at which it begins to absorb moisture).

Storage Protocol:

-

Primary Container: Keep the salt in its original, tightly sealed container. For frequently accessed materials, consider using parafilm to create a better seal on larger containers.[8]

-

Secondary Enclosure: Store the primary container in a controlled-humidity environment:

-

Desiccator: Use a desiccator with an active desiccant like silica gel or calcium chloride.[8] Regularly check and regenerate or replace the desiccant.

-

Glove Box: For highly sensitive salts, a glove box with an inert atmosphere (e.g., nitrogen or argon) is the best option for both storage and handling.[6]

-

-

Temperature: Maintain a stable room temperature, avoiding fluctuations that could cause condensation.[9] Do not store chemicals near heat sources or in direct sunlight.[10]

Weighing and Sample Handling

Accurate weighing is critical and challenging. The appropriate technique depends on the salt's hygroscopicity and the required precision.

Workflow for Weighing Hygroscopic Piperidine Salts

Caption: Decision workflow for weighing hygroscopic piperidine salts.

Benchtop Weighing Protocol (for moderately hygroscopic salts):

-

Preparation: Have all necessary equipment ready before opening the chemical container.

-

Taring: Tare the balance with the receiving vessel.

-

Minimize Exposure: Open the salt container, quickly transfer the approximate amount, and immediately reseal the container.

-

Record Mass: Record the mass quickly, as it may drift upwards upon moisture absorption.

-

Immediate Transfer: Immediately add the weighed solid to the solvent or reaction vessel.

Glove Box Weighing Protocol (for highly hygroscopic or deliquescent salts):

-

Environment: Ensure the glove box has a low-moisture, inert atmosphere.

-

Equilibration: Allow the sealed container and all equipment to equilibrate inside the glove box for at least 30 minutes.

-

Weighing: Perform the weighing on a balance inside the glove box for a stable reading.

-

Sealing: Seal the final sample or reaction vessel inside the glove box before removal.

Dissolution

The dissolution process should also be controlled to prevent moisture uptake.

Dissolution Protocol:

-

Solvent: Use anhydrous solvents if the subsequent steps are moisture-sensitive.

-

Direct Addition: Whenever possible, weigh the salt directly into the flask containing the solvent.

-

Inert Atmosphere: For sensitive reactions, conduct the dissolution under a blanket of inert gas (e.g., nitrogen or argon) using a Schlenk line.

Quality Control and Verification

For applications requiring high precision, it is crucial to determine the water content of the piperidine salt.

Table 1: Analytical Techniques for Water Content Determination

| Technique | Principle | Application |

| Karl Fischer Titration | A chemical reaction specific to water.[11] It is considered the most accurate and specific method.[12] | Determines the absolute water content, including both surface and bound water.[12][13] |

| Thermogravimetric Analysis (TGA) | Measures mass loss upon heating.[14] | Can distinguish between free and bound water based on the temperature of release.[14] |

| Loss on Drying (LOD) | Measures the total mass of volatiles removed upon drying.[13][14] | A simpler gravimetric method, but not specific to water.[13][14] |

Conclusion

The successful use of hygroscopic piperidine salts in research and development hinges on meticulous handling to prevent moisture absorption. By implementing these robust SOPs for storage, weighing, and dissolution, scientists can ensure the integrity of their materials, leading to more reliable and reproducible experimental outcomes.

References

- Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.

- HerbPedia. (2017, December 13). Piperidine. Wikidot.

- METTLER TOLEDO.

- McClements, D. J. DETERMINATION OF MOISTURE AND TOTAL SOLIDS. University of Massachusetts Amherst.

- KPM Analytics. (2024, November 11). Principles of Moisture Measurement.

- ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development | Request PDF.

- National Physical Laboratory. Moisture content of solids and liquids.

- MDPI. (2022).

- Taj Pharmaceuticals Limited. Taj Pharmaceuticals Companies Chemicals manufacturing, India, exporter, cas No. 110-89-4 Piperidine suppliers.

- ResearchGate. (2018, August 28). Moisture Analysis Techniques.

- A-V Corporation. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.

- MDPI. (2025, August 22). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- Pharma Excipients. (2022, June 21).

- Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

- ResearchGate. (2019, November 19).

- Lab Manager. (2017, July 10). Handling and Storing Chemicals.

- IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage.

- The Synergist. Best Practices for Proper Chemical Storage.

- Chemos GmbH & Co.KG.

- ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate)

- Carl ROTH.

- National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- Carl ROTH. (2025, March 31).

Sources

- 1. Piperidine manufacturers Taj Pharmaceuticals Companies Chemicals manufacturing, India, exporter, cas No. 110-89-4 Piperidine suppliers, Chemicals, india, companies, Chemicals Drug from India, Piperidine import, Chemicals, india, Piperidine export, Chemicals, india, Piperidine buyer, Chemicals [tajpharma.com]

- 2. biosynce.com [biosynce.com]

- 3. jocpr.com [jocpr.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmainfo.in [pharmainfo.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rawsource.com [rawsource.com]

- 10. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 11. DETERMINATION OF MOISTURE AND TOTAL SOLIDS [people.umass.edu]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. Moisture content of solids and liquids - NPL [npl.co.uk]

Peptide coupling reactions involving 3-(Cyclopentylmethyl)piperidine

Executive Summary & Strategic Context

This guide details the synthetic protocols for coupling 3-(Cyclopentylmethyl)piperidine (CAS: 1864056-85-8, HCl salt) with carboxylic acids.[1] This building block is increasingly prevalent in GPCR ligand design (e.g., CCR2/CCR5 antagonists) and kinase inhibitors due to its ability to project a lipophilic vector into deep hydrophobic pockets.

The Challenge: Unlike simple piperidine, the 3-(cyclopentylmethyl) substituent introduces significant steric occlusion adjacent to the nucleophilic nitrogen. This steric bulk retards the rate of nucleophilic attack on the activated ester, extending reaction times.

-

Consequence 1: Extended reaction times increase the risk of epimerization (racemization) of the carboxylic acid partner (via oxazolone formation), particularly if the acid is a chiral amino acid derivative.

-

Consequence 2: Standard carbodiimide couplings (EDC/HOBt) often stall, leading to low conversion and difficult purification.

The Solution: This note provides two validated workflows:

-

Method A (Discovery/Small Scale): Uses HATU/HOAt for maximum reactivity.[1]

-

Method B (Process/Scale-Up): Uses T3P (Propylphosphonic anhydride) for low epimerization and simplified workup.[1][2]

Critical Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1.0 equiv Acid : 1.1-1.2 equiv Amine | Slight excess of the hindered amine drives the reaction to completion.[1] |

| Base | DIPEA (Hünig's Base) or NMM | Non-nucleophilic bases are essential.[1] Note: If using the HCl salt of the amine, add 1 extra equivalent of base. |

| Solvent | DMF (Method A) or EtOAc/2-MeTHF (Method B) | The cyclopentyl group is lipophilic. Polar aprotic solvents (DMF) or semi-polar ethers (2-MeTHF) ensure solubility.[1] |

| Temperature | 0 °C | Activation at 0 °C suppresses oxazolone formation (racemization) before the amine is added. |

Experimental Protocols

Method A: High-Reactivity Protocol (HATU)

Best for: Milligram-scale synthesis, precious acids, or extremely hindered partners.[1]

Reagents:

-

3-(Cyclopentylmethyl)piperidine HCl (1.2 equiv)[1]

-

HATU (1.1 equiv)

-

DIPEA (3.5 equiv) – 2.5 eq for reaction + 1.0 eq to neutralize amine salt

-

Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

-

Activation: Charge a reaction vial with the Carboxylic Acid and HATU. Add anhydrous DMF.[1]

-

Base Addition 1: Cool to 0 °C. Add 1.0 equiv of DIPEA. Stir for 5–10 minutes. Visual Check: Solution usually turns yellow.[1]

-

Amine Preparation: In a separate vial, dissolve 3-(Cyclopentylmethyl)piperidine HCl in minimal DMF and add 2.5 equiv of DIPEA.

-

Coupling: Add the amine solution to the activated acid mixture dropwise at 0 °C.

-

Incubation: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via LC-MS. Look for the disappearance of the activated ester (often M+99 mass shift from starting acid if using HOAt/HATU adducts).

-

Workup: Dilute with EtOAc. Wash with sat.[1] NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.[1]

Method B: Low-Epimerization & Scalable Protocol (T3P)

Best for: Gram-scale, chiral acids prone to racemization, and "Green" chemistry requirements.[1]

Reagents:

-

3-(Cyclopentylmethyl)piperidine HCl (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

N-Methylmorpholine (NMM) or DIPEA (4.0 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF (preferred for green processing)[1][5]

Step-by-Step Workflow:

-

Slurry Formation: Combine Carboxylic Acid, Amine HCl salt, and Base in the solvent at 0 °C.

-

Reagent Addition: Add T3P solution dropwise. Note: T3P is exothermic; temperature control is vital here.

-

Reaction: Warm to RT. T3P reactions are slower; stir for 12–24 hours.[1]

-

Self-Validating Workup:

Mechanism & Logic Visualization

The following diagrams illustrate the decision logic and the specific steric challenge addressed by these protocols.

Caption: Decision Matrix for coupling hindered secondary amines. T3P is prioritized for chiral acids to prevent racemization caused by the steric bulk of the piperidine substituent.

Troubleshooting & Optimization

| Observation | Diagnosis | Remediation |

| Low Conversion (<50%) | Steric bulk preventing attack on activated ester.[1] | Switch to HATU if using EDC.[1] If using HATU, increase temperature to 40 °C (only if acid is achiral). |

| Racemization of Acid | Reaction too slow; Base concentration too high.[1] | Switch to T3P (Method B). Use Collidine instead of DIPEA (weaker base reduces alpha-proton abstraction).[1] |

| Precipitation | Lipophilic product insolubility.[1] | The cyclopentyl group is greasy. Switch solvent to 2-MeTHF or DCM/DMF (1:1) . |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6][7][8] Organic Process Research & Development, 20(2), 140–177.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][9][10][11][12] Tetrahedron, 61(46), 10827-10852.[1]

-

Patterson, E. A., et al. (2011).[1] T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation.[1][2] Organic Process Research & Development. (See Dunetz et al. for comprehensive T3P data).[1]

Sources

- 1. Piperidine, 3-methyl- [webbook.nist.gov]

- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chimia.ch [chimia.ch]

- 7. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. reddit.com [reddit.com]

- 11. bachem.com [bachem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Crystallization of Piperidine Hydrochloride Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the crystallization of piperidine hydrochloride derivatives. As these salts are crucial intermediates in pharmaceutical development, achieving a robust, scalable, and reproducible crystallization process is paramount for ensuring product purity, stability, and desired physical properties.[1] This document moves beyond simple protocols to explain the underlying principles governing crystallization, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Issue 1: "Oiling Out" — My compound separates as a liquid instead of a solid.

Q: I've added my anti-solvent (or cooled my solution), but instead of crystals, a viscous, sticky oil has formed at the bottom of my flask. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), is one of the most frequent challenges in the crystallization of organic salts.[2][3] It occurs when the level of supersaturation is too high, causing the solute to separate from the bulk solvent as a solute-rich liquid phase rather than an ordered solid crystal lattice.[3] This oil is essentially a highly concentrated, amorphous solution of your product and can trap impurities, leading to a product of poor purity and physical form.

Causality & Underlying Principles:

-

High Supersaturation: Rapid cooling or fast addition of an anti-solvent can generate supersaturation too quickly, kinetically favoring the formation of a disordered liquid over an ordered crystal.[4][5]

-

Solvent-Solute Interactions: The piperidine hydrochloride salt may be too soluble in the chosen solvent system, even after cooling or anti-solvent addition.

-

Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting an oiled-out state.[5]

Troubleshooting Strategies:

-

Reduce the Rate of Supersaturation Generation:

-

Slower Cooling: Decrease the cooling rate significantly. Allow the solution to cool to room temperature naturally before moving it to a colder environment (e.g., refrigerator or ice bath).

-

Slower Anti-Solvent Addition: Add the anti-solvent dropwise, with vigorous stirring, ideally at the saturation temperature.[5] Consider adding it to a suspension of seed crystals in a poor solvent.[5]

-

-

Modify the Solvent System:

-

Increase Solvent Volume: Add more of the primary (good) solvent to reduce the overall concentration before cooling or adding the anti-solvent. This lowers the supersaturation level.[6]

-

Change the Anti-Solvent: Select an anti-solvent in which your compound is even less soluble. Common choices for polar HCl salts include ethers (like diethyl ether or MTBE) or alkanes (like hexane or heptane).

-

Use a Co-Solvent System: Instead of a single solvent, use a mixture. For example, crystallizing from a ternary system like ethanol/water/acetone can sometimes prevent oiling out by modifying the solvation environment.

-

-

Induce Nucleation within the Metastable Zone:

-

Seeding: The most effective method. Add a small number of seed crystals (of the desired polymorphic form) after cooling has started but before oiling out occurs. This provides a template for controlled crystal growth.[5]

-

Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic glass fragments can act as nucleation sites.

-

-

If Oiling Has Already Occurred:

-

Re-heat and Dilute: Gently warm the mixture until the oil redissolves, add more of the primary solvent, and attempt the crystallization again with a slower cooling rate.

-

Trituration: Try to induce crystallization from the oil by adding a small amount of the anti-solvent and stirring vigorously, or by "scratching" the oil with a spatula. Sometimes, repeated solvent stripping (e.g., adding and removing toluene on a rotovap) can azeotropically remove residual water and induce crystallization from the oil.

-

Issue 2: Failure to Crystallize — My solution remains clear.

Q: My solution is at the final temperature, and I've waited for a significant amount of time, but no crystals have formed. What should I do?

A: A clear solution indicates that the system has not yet reached a sufficient level of supersaturation for nucleation to occur. This could be due to several factors, including insufficient concentration, too much solvent, or a high kinetic barrier to nucleation.

Troubleshooting Strategies:

-

Increase Supersaturation:

-

Concentrate the Solution: Carefully remove some of the solvent under reduced pressure (rotary evaporator) and attempt to cool the more concentrated solution again.

-

Add More Anti-Solvent: If using an anti-solvent system, continue adding the anti-solvent slowly until turbidity (cloudiness) is observed, which indicates the onset of precipitation.[4]

-

Further Cooling: Cool the solution to a lower temperature (e.g., from an ice bath to a dry ice/acetone bath), but be mindful that very low temperatures can sometimes increase viscosity and hinder crystallization.

-

-

Induce Nucleation (Overcome the Kinetic Barrier):

-

Seeding: This is the preferred method. Introduce a seed crystal to provide a template for growth.

-

Ultrasonication: Place the flask in an ultrasonic bath for short bursts. The energy from cavitation can sometimes induce nucleation.

-

"Shock" Cooling: Briefly place the flask in a very cold bath (e.g., dry ice/acetone) for a minute or two and then return it to the intended crystallization temperature. The rapid temperature change can sometimes trigger nucleation.

-

-

Re-evaluate the Solvent System: The chosen solvent may be too good, meaning the compound is highly soluble even at low temperatures. A different solvent or anti-solvent system where the solubility is lower is likely required.

Issue 3: Poor Crystal Quality — I get fine needles, an amorphous powder, or agglomerates.

Q: My product crashed out as a very fine powder or formed large, messy clumps instead of well-defined crystals. How can I improve the crystal habit?

A: Poor crystal morphology is often a result of uncontrolled, rapid nucleation, which doesn't allow time for the ordered growth of larger, more perfect crystals.[6] Agglomeration can be particularly problematic in reactive crystallizations.[7]

Causality & Underlying Principles:

-

High Nucleation Rate: Too much supersaturation leads to the formation of many small nuclei simultaneously, which then have limited solute available to grow large.[4]

-

pH Effects: For salts, the pH of the solution can significantly influence crystal habit and even the polymorphic form.[8][9]

-

Insufficient Mixing: Poor agitation can lead to localized areas of high supersaturation, causing rapid precipitation and agglomeration.

Troubleshooting Strategies:

-

Slow Down the Crystallization: This is the most critical factor. Slower cooling or anti-solvent addition rates give molecules more time to orient themselves correctly into the crystal lattice.[6]

-

Optimize the Solvent System:

-

Solvent Polarity: The polarity of the solvent affects growth on different crystal faces. Experiment with solvents of different polarities (e.g., moving from isopropanol to ethyl acetate) to influence the crystal shape.

-

Solvent Viscosity: High viscosity can impede molecular diffusion to the crystal surface. If your solvent is highly viscous, consider diluting it or switching to a less viscous alternative.

-

-

Control pH: In reactive crystallizations where the HCl salt is formed in situ, the rate of acid addition and the resulting pH profile are critical. A strategy might involve inducing nucleation at a higher pH and then promoting crystal growth by gradually lowering the pH.[7][10]

-

Use a Maturation Step (Ostwald Ripening): Hold the crystalline slurry at the final temperature with gentle stirring for several hours. During this time, smaller, less stable crystals will redissolve and deposit onto larger crystals, improving the overall particle size distribution.

Key Experimental Protocols

Protocol 1: General Cooling Crystallization

This protocol is suitable for piperidine hydrochloride derivatives that have a significant decrease in solubility with temperature in a given solvent.

-

Dissolution: In an appropriately sized Erlenmeyer flask with a stir bar, add the crude piperidine hydrochloride salt. Add the minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or methanol) to fully dissolve the solid at or near the solvent's boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

-

Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Avoid drafts or vibrations.

-

Inducement (If Necessary): If no crystals have formed after 30-60 minutes at room temperature, consider seeding or scratching.

-

Maturation: Once crystallization begins, allow the process to proceed at room temperature for 1-2 hours before moving the flask to an ice bath or refrigerator for at least another hour to maximize yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This is a powerful technique for compounds that are highly soluble in one solvent but poorly soluble in another.

-

Dissolution: Dissolve the crude piperidine hydrochloride salt in the minimum amount of a "good" solvent (e.g., methanol, water, DCM) at room temperature.

-

Anti-Solvent Addition: With vigorous stirring, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, hexane) in which the salt is insoluble.[11]

-

Observation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy), indicating the onset of precipitation.

-

Growth & Maturation: Stop the addition and allow the mixture to stir at room temperature for 1-2 hours to allow for crystal growth. For maximum yield, the flask can then be cooled in an ice bath.

-

Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the cold solvent/anti-solvent mixture for washing.

Data & Visualization

Table 1: Common Solvents for Piperidine HCl Crystallization

| Solvent | Polarity Index | Boiling Point (°C) | Common Use & Rationale |

| Isopropanol (IPA) | 4.3 | 82 | Workhorse Solvent: Good balance of polarity to dissolve the salt when hot but allows precipitation when cold. Often used in cooling crystallizations. |

| Ethanol (EtOH) | 5.2 | 78 | Similar to IPA, slightly more polar. Can be used in combination with water or an anti-solvent like ethyl acetate. |

| Methanol (MeOH) | 6.6 | 65 | Highly polar, often a very good solvent. Typically used as the "good" solvent in an anti-solvent pair. |

| Ethyl Acetate (EtOAc) | 4.3 | 77 | Medium polarity. Often used as an anti-solvent with more polar solvents like alcohols. Can sometimes be used as a single solvent for less polar derivatives.[12] |

| Acetonitrile (MeCN) | 6.2 | 82 | Polar aprotic solvent. Can be a good choice when protic solvents (alcohols) interfere or form solvates. |

| Diethyl Ether (Et₂O) | 2.9 | 35 | Classic Anti-Solvent: Very low polarity, excellent for precipitating polar salts from solvents like DCM or methanol. |

| Toluene | 2.4 | 111 | Non-polar. Primarily used as an anti-solvent or for azeotropic removal of water which can inhibit crystallization. |

Diagram 1: Troubleshooting Workflow for Crystallization

This flowchart provides a logical decision-making process when troubleshooting common crystallization issues.

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

- Gas antisolvent crystallization of organic salts from aqueous solutions - ResearchGate. (n.d.).

- Piperidine Purification and Isolation: A Technical Support Guide - Benchchem. (n.d.).

- Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (2021, July 6).

- KR20060009873A - Method including antisolvent crystallization process - Google Patents. (n.d.).

- common challenges in working with piperidine-based compounds - Benchchem. (n.d.).

- Continuous crystallisation of organic salt polymorphs - Frontiers. (2022, August 9).

- Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, July 25).

- Antisolvent Crystallization. (n.d.).

- Troubleshooting - Chemistry LibreTexts. (2022, August 16).

- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).

- Oiling Out in Crystallization - Mettler Toledo. (n.d.).

- Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC. (2022, January 11).

- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).

- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. (2018, April 10).

- An In-Line Study of Oiling Out and Crystallization | Request PDF - ResearchGate. (n.d.).

- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).

- Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid | ACS Omega - ACS Publications. (2022, January 11).

- Effect of pH on the growth and characterization of Glycine Sodium Chloride (GSC) single crystal - Rasayan Journal of Chemistry. (n.d.).

Sources

- 1. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KR20060009873A - Method including antisolvent crystallization process - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Purification of 3-(Cyclopentylmethyl)piperidine

Welcome to the technical support guide for the purification of 3-(Cyclopentylmethyl)piperidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this piperidine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of the crude product.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section provides solutions to specific problems you might encounter during the purification of 3-(Cyclopentylmethyl)piperidine.

Question 1: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?

Answer:

A yellow discoloration in piperidine derivatives is often indicative of oxidation products.[1][2] Piperidines can be susceptible to air oxidation, which can form minor impurities that are highly colored.

Causality: The secondary amine in the piperidine ring can undergo oxidation, leading to the formation of species like N-oxides or other degradation products. This process can be accelerated by exposure to air, light, and trace metal impurities over time.

Troubleshooting Protocol: Activated Carbon Treatment and Distillation

-

Dissolution: Dissolve the discolored 3-(Cyclopentylmethyl)piperidine crude product in a suitable low-boiling organic solvent like dichloromethane or diethyl ether.

-

Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the solution.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes. The activated carbon will adsorb the colored impurities.

-

Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Vacuum Distillation: The resulting oil should then be purified by vacuum distillation. This is a crucial step for separating the desired product from non-volatile impurities and any remaining colored species.[1]

Question 2: TLC analysis of my crude product shows a spot with a similar Rf to my product, which I suspect is an unreacted starting material. How can I effectively separate them?

Answer:

The presence of unreacted starting materials is a common issue, especially in reactions that do not go to completion, such as some reductive aminations.[1][3][4] If the starting material has a similar polarity to the product, simple chromatographic separation can be challenging.

Causality: In the synthesis of 3-(Cyclopentylmethyl)piperidine, likely via reductive amination of 3-cyclopentylidenemethylpyridine or a related precursor, incomplete reduction can leave behind the pyridine starting material.[5] The structural similarity can result in close Rf values on a TLC plate.

Troubleshooting Protocol: Acid-Base Extraction